5-Bromo-4-fluoro-3-nitropyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-fluoro-3-nitropyridin-2-amine is a heterocyclic aromatic compound with the molecular formula C5H3BrFN3O2. It is primarily used as a building block in the synthesis of various organic compounds, particularly in the field of medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-3-nitropyridin-2-amine typically involves the nitration of 5-bromo-4-fluoropyridine followed by amination. The nitration process can be carried out using nitric acid and sulfuric acid as reagents under controlled temperature conditions . The subsequent amination step involves the use of ammonia or an amine source under catalytic conditions to introduce the amino group at the 2-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts such as palladium or platinum can enhance the reaction rates and yields .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-fluoro-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The amino group can be oxidized to a nitro group or other oxidized forms using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Substitution: Various substituted pyridines depending on the substituent introduced.
Reduction: 5-Bromo-4-fluoro-3-aminopyridin-2-amine.
Oxidation: this compound derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-fluoro-3-nitropyridin-2-amine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-fluoro-3-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-nitropyridine: Similar in structure but lacks the fluorine atom.
4-Bromo-3-nitropyridin-2-amine: Similar but with different substitution pattern.
5-Bromo-2-fluoropyridine: Lacks the nitro group.
Uniqueness
5-Bromo-4-fluoro-3-nitropyridin-2-amine is unique due to the presence of both bromine and fluorine atoms along with a nitro group, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C5H3BrFN3O2 |
---|---|
Molekulargewicht |
236.00 g/mol |
IUPAC-Name |
5-bromo-4-fluoro-3-nitropyridin-2-amine |
InChI |
InChI=1S/C5H3BrFN3O2/c6-2-1-9-5(8)4(3(2)7)10(11)12/h1H,(H2,8,9) |
InChI-Schlüssel |
OZTGLQASKWFCJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=N1)N)[N+](=O)[O-])F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.